Compound Description: This compound is a radiolabeled positron emission tomography (PET) ligand specifically designed for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain []. It demonstrated high binding affinity for mGlu1 (Ki = 13.6 nM) and exhibited favorable brain uptake and kinetic properties in preclinical studies [].
Compound Description: This compound, characterized by X-ray crystallography, represents a simple acetamide derivative incorporating a 1,3-thiazole ring system linked to a chlorophenyl group [].
Compound Description: This compound represents a complex heterocyclic molecule incorporating a pyrazole ring system linked to a thiazole ring and further substituted with a benzodioxole moiety []. The synthesis of this compound using microwave irradiation highlights the development of efficient synthetic methods for accessing complex heterocyclic structures [].
Compound Description: This compound is a symmetrical disulfane derivative characterized by the presence of two 4-(4-chlorophenyl)-1,3-thiazol-2-yl units connected by a disulfide bridge [, ].
Compound Description: SR 121787 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist that undergoes in vivo hydrolysis to generate its active diacid form, SR 121566 []. This compound exhibited potent anti-platelet aggregation properties in preclinical studies and showed promise as a potential antithrombotic agent [].
Compound Description: This compound represents a simple alcohol derivative bearing a 1,3-thiazole ring substituted with both methyl and phenyl groups at the 2- and 4-positions, respectively [].
Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor []. Preclinical studies demonstrated its ability to inhibit TGF-β-induced Smad2/3 phosphorylation both in vitro and in vivo, suggesting its potential as a topical treatment for alopecia [].
Compound Description: This compound, crystallized with two independent molecules in the asymmetric unit, features a 1,3-thiazolidin-4-one ring system linked to a methyl hydroxybenzoate moiety through an amino group [].
Compound Description: This compound is the mesylate monohydrate salt of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide and exhibits improved stability and release kinetics compared to the free base form [, , ].
Compound Description: This compound, characterized by X-ray crystallography, showcases a complex molecular architecture featuring a pyrazole ring linked to both thiazole and triazole ring systems []. The presence of halogens (bromine and fluorine) and methyl groups as substituents highlights their use in fine-tuning molecular properties.
Compound Description: This compound, characterized by X-ray crystallography, features a benzamide moiety connected to a 1,3-thiazole ring system []. The presence of methoxy and methyl substituents highlights their role in influencing molecular properties and potential interactions.
Compound Description: This compound, characterized by X-ray crystallography, reveals a sulfonamide derivative featuring two 4-methylphenylsulfonyl groups attached to a central nitrogen atom, which is further connected to a 4-(4-methylphenyl)-1,3-thiazol-2-yl unit [].
Compound Description: This compound, synthesized as a potential fungicidal agent, features a triazole ring directly linked to a thiazole ring, which is further substituted with a chlorophenyl and a benzodioxole moiety [].
Compound Description: This series of compounds, designed as potent anticancer agents, exhibits promising in vitro activity against the HT-29 human colorectal adenocarcinoma cell line []. These compounds share a common scaffold consisting of a quinazolinone ring linked to a pyridine ring and a substituted phenylthiazole moiety.
Compound Description: This compound, characterized by X-ray crystallography, features a benzothiazine ring system linked to a 1,3-thiazole ring through a carboxamide group []. The molecule also possesses a hydroxy and a methyl substituent on the benzothiazine ring.
Compound Description: This series of bi-heterocyclic compounds, synthesized as potential therapeutic agents for Alzheimer's disease and diabetes, features a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring via a sulfanyl acetamide bridge []. Several compounds within this series exhibited promising enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].
Compound Description: This compound, investigated for its molecular structure and electronic properties, comprises a pyrazole ring linked to a thiazolone ring and substituted with chlorophenyl and propoxybenzylidene groups []. Density Functional Theory (DFT) calculations and molecular docking studies were performed to understand its structural features and potential interactions with the Pim-1 kinase cancer protein [].
Compound Description: This compound, characterized by X-ray crystallography, features an imidazo[2,1-b][1,3]thiazole ring system linked to a chlorophenyl group and further substituted with a methoxybenzylidene acetohydrazide moiety [].
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Compound Description: This compound, characterized by X-ray crystallography, represents a simple acetamide derivative featuring a 1,3-thiazole ring directly connected to a chlorophenyl group at the 2-position [].
Compound Description: This compound, characterized by X-ray crystallography, features an acetohydrazide moiety attached to a 1,3-thiazole ring, which is further substituted with a 3-methyl-3-phenylcyclobutyl group []. The presence of a dimethylamino benzylidene group introduces additional structural complexity.
Compound Description: This compound, characterized by X-ray crystallography, features a 1,3-thiazole ring directly linked to an isoxazole ring, which is further substituted with a carboxamide group at the 4-position [].
Compound Description: This compound is a heptacoordinate tungsten(II) complex with a capped-octahedral coordination sphere []. It features two 4-methyl-1,3-thiazole rings coordinated to the tungsten center through their nitrogen atoms.
Compound Description: This series of isoxazolyl thiazolyl thiazolidinones was synthesized from isoxazolyl chloroacetamide and evaluated for potential bioactivity [].
Compound Description: This compound, characterized by X-ray crystallography, presents a complex molecular structure containing a 1,3-thiazole ring linked to an acetohydrazide moiety and further substituted with a 3-methyl-3-phenylcyclobutyl group []. The presence of a naphthalen-1-ylmethylidene group introduces additional structural complexity.
Compound Description: This compound, characterized by X-ray crystallography, comprises a triazole ring directly connected to a thiazole ring, further substituted with a bromomethoxyphenyl and a phenyl group [].
Compound Description: This series of phosphonate derivatives, synthesized by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with dialkyl phosphite and aromatic aldehydes, showed promising fungicidal activity against Rhizoctonia solani and Botrytis cinerea []. These compounds share a central 1,3-thiazole ring substituted with an ethoxycarbonyl and a methyl group, further connected to a phosphonate moiety via an arylmethane linker.
Compound Description: This series of compounds, synthesized via intramolecular electrophilic cyclization of 6-allylsulfanylpurine, represents a class of fused heterocycles containing a thiazole ring fused to a purine ring system [].
Compound Description: This compound, characterized by X-ray crystallography, features a 1,3-thiazolidin-4-one ring system connected to a methyl prop-2-enoate moiety through a sulfanyl bridge []. It also possesses a tert-butylamino methylidene substituent on the thiazolidinone ring.
Compound Description: This series of compounds, containing both benzothiazole and thiazole rings, was evaluated for cytotoxicity against various cancer cell lines []. Notably, compound 2b, containing a phenolic group, showed promising activity against the MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929 cell lines [].
Compound Description: This series of bi-heterocyclic propanamides, featuring a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring, displayed potent urease inhibitory activity and low cytotoxicity []. The compounds were synthesized via S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with various un/substituted phenylpropanamides [].
Compound Description: This compound is an inhibitor of human heme oxygenase-1 (HO-1) []. It exhibits a novel binding mode, inducing a significant shift in a proximal helix of HO-1, creating a new hydrophobic pocket for binding [].
Compound Description: This compound, characterized by X-ray crystallography, is an intermediate in the synthesis of the fungicide difenoconazole [, ]. It comprises a 1,2,4-triazole ring linked to a 1,3-dioxolane ring, further substituted with chlorophenyl groups.
Compound Description: This compound serves as a valuable building block for synthesizing diverse heterocyclic compounds, including coumarin, thiazole, thiophene, and thiadiazoline derivatives [].
Compound Description: This compound, synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5- dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, contains a 1,3-thiazole ring within a complex structure featuring pyrazole and acetamide moieties [].
Compound Description: This compound, characterized by X-ray crystallography, features a 1,3-thiazole ring directly linked to a benzoate group and further substituted with a methoxyphenyl group at the 5-position [].
Compound Description: This compound serves as a crucial intermediate in synthesizing the fungicide difenoconazole []. It features a 1,3-dioxolane ring connected to a chlorophenyl group and further substituted with a bromomethyl group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.